3,4-Dichloro-3'-methylbenzophenone
Overview
Description
3,4-Dichloro-3'-methylbenzophenone is an organic compound with the molecular formula C14H10Cl2O. It is a derivative of benzophenone, featuring chlorine and methyl groups on the benzene rings. This compound is of interest in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-3'-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. In this process, 3,4-dichlorobenzene is reacted with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-3'-methylbenzophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield hydroxylated derivatives.
Substitution: Substitution reactions can produce a variety of substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
3,4-Dichloro-3'-methylbenzophenone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
3,4-Dichloro-3'-methylbenzophenone is similar to other benzophenone derivatives, such as 4,4'-Dichlorobenzophenone and 3,4-Dichlorobenzophenone. its unique substitution pattern gives it distinct chemical and physical properties. For example, the presence of the methyl group at the 3' position can influence its reactivity and binding affinity in biological systems.
Comparison with Similar Compounds
4,4'-Dichlorobenzophenone
3,4-Dichlorobenzophenone
2,4-Dichlorobenzophenone
3,5-Dichlorobenzophenone
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(3-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O/c1-9-3-2-4-10(7-9)14(17)11-5-6-12(15)13(16)8-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGLIPKGQBRCAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374183 | |
Record name | 3,4-Dichloro-3'-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844885-24-1 | |
Record name | 3,4-Dichloro-3'-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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